Sodium adipate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as approximately 50 g/100 ml water (20 °c). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

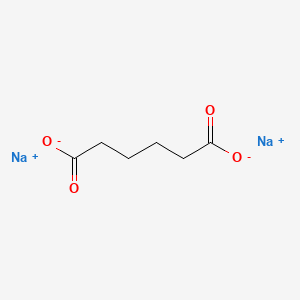

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKFCSHPTAVNJD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na2O4 | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-04-9 (Parent) | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044726 | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odourless crystals or crystalline powder | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Approximately 50 g/100 ml water (20 °C) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7486-38-6, 23311-84-4 | |

| Record name | Sodium adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium hexanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adipic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XG6T5KYKM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

151-152 °C (for adipic acid) | |

| Record name | SODIUM ADIPATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Foundational & Exploratory

Sodium Adipate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Disodium hexanedioate , commonly known as sodium adipate, is the sodium salt of adipic acid. This organic compound is a versatile excipient in the pharmaceutical and food industries, primarily utilized for its properties as a buffering agent, acidity regulator, and formulation stabilizer.[1][2][3] Its ability to modulate pH and influence the release characteristics of drug delivery systems makes it a compound of significant interest to researchers, scientists, and drug development professionals.[2]

Core Physical and Chemical Properties

This compound is a white, odorless, crystalline powder that is readily soluble in water.[1][4] This high water solubility is a key characteristic, contributing to its effectiveness in aqueous formulations.[4] It is stable under standard conditions.[4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₆H₈Na₂O₄ | [1] |

| Molecular Weight | 190.11 g/mol | |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility in Water | Approximately 50 g/100 mL at 20 °C | [5] |

| Melting Point | Decomposes | |

| Decomposition Temperature | 440 °C | [6] |

| pKa of Adipic Acid (parent acid) | pKa₁ ≈ 4.4, pKa₂ ≈ 5.4 | |

| Density | 1.3504 g/cm³ | [4] |

Chemical Synthesis and Structure

The most common method for synthesizing this compound is through the neutralization reaction of adipic acid with a sodium-containing base, such as sodium hydroxide or sodium carbonate.[3][7]

Synthesis of this compound

Caption: Neutralization reaction for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Saponification

A detailed experimental protocol for the synthesis of dithis compound is provided through the saponification of dimethyl adipate.[8]

Materials:

-

Dimethyl adipate (17.4 g, 0.1 mole)

-

Acetonitrile (100 mL)

-

Sodium hydroxide (8.2 g, 0.2 mole)

-

Deionized water (6.0 g)

Procedure:

-

Dissolve 17.4 grams of dimethyl adipate in 100 mL of acetonitrile in a reaction vessel.

-

Heat the solution to 70°C.

-

Separately, dissolve 8.2 grams of sodium hydroxide in 6.0 g of water.

-

Add the sodium hydroxide solution to the reaction mixture.

-

Stir the reaction mixture at reflux temperature for 18 hours.

-

Filter the resulting solution while hot.

-

Air dry the collected solids to yield dithis compound.[8]

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[9][10][11][12]

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powder form.[10]

-

Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11]

-

Place the capillary tube into the heating block of the melting point apparatus.[9][11]

-

Heat the block at a controlled rate, typically a slower rate (e.g., 1-2°C per minute) as the expected melting point is approached to ensure accuracy.[9][12]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.[9]

Spectroscopic Properties

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is characterized by the absence of the broad O-H stretch from the carboxylic acid groups of adipic acid and the presence of strong absorption bands corresponding to the carboxylate group (COO⁻).[13] The analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.

-

¹H NMR: The proton NMR spectrum of this compound in D₂O would show signals corresponding to the methylene protons of the adipate backbone.

-

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton, with distinct signals for the carboxylate carbons and the different methylene carbons.[14][15]

Applications in Drug Development

This compound's primary role in drug development is as a functional excipient, particularly in oral solid dosage forms.[2][16]

pH Regulation and Buffering Action

As the salt of a weak dicarboxylic acid, this compound functions as a buffering agent, helping to maintain a stable pH in formulations.[3][7][17][18][19] This is crucial for the stability and solubility of pH-sensitive active pharmaceutical ingredients (APIs).[17] The buffering capacity of the adipate system is most effective around the pKa values of adipic acid.

Buffering Mechanism of this compound

Caption: Buffering action of the adipate system in response to acid or base.

Controlled Drug Release

This compound can be incorporated into polymeric coatings of drug formulations to act as a pore-forming agent.[2][20][21][22][23][24] Upon contact with aqueous fluids in the gastrointestinal tract, the soluble this compound dissolves, creating pores in the coating. This facilitates the controlled release of the API from the dosage form.[2][20] This is particularly useful for achieving a desired release profile and improving the bioavailability of certain drugs.[25][26][27][28]

Experimental Workflow for Evaluating Pore-Forming Effect

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Buy this compound | 7486-38-6 [smolecule.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dithis compound | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. This compound | 7486-38-6 | Benchchem [benchchem.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. bhu.ac.in [bhu.ac.in]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. Pore forming agent: Significance and symbolism [wisdomlib.org]

- 21. researchgate.net [researchgate.net]

- 22. cellets.com [cellets.com]

- 23. Model Drug as Pore Former for Controlled Release of Water-Soluble Metoprolol Succinate from Ethylcellulose-Coated Pellets Without Lag Phase: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. nbinno.com [nbinno.com]

- 27. How Sodium Alginate Aids in Oral Drug Delivery Systems? [eureka.patsnap.com]

- 28. Frontiers | Advances in Oral Drug Delivery [frontiersin.org]

An In-Depth Technical Guide to the Synthesis of Sodium Adipate from Adipic Acid and Sodium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium adipate, a compound with applications in the pharmaceutical and food industries as a buffering and acidity regulating agent. The primary synthesis route detailed is the neutralization reaction between adipic acid and sodium hydroxide. This document outlines the fundamental chemical principles, a detailed experimental protocol, methods for purification, and analytical techniques for characterization of the final product. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of the chemical reaction pathway and a standard experimental workflow, generated using Graphviz (DOT language), to facilitate a deeper understanding of the process.

Introduction

This compound, with the chemical formula Na₂C₆H₈O₄, is the sodium salt of adipic acid.[1] It presents as a white to off-white crystalline powder and is readily soluble in water.[2][3] Its utility in various industrial applications, including as a food additive (E number E356) and in pharmaceutical formulations, stems from its properties as a buffering agent and acidity regulator.[1][3] The synthesis of this compound is primarily achieved through the straightforward neutralization of adipic acid with a strong base, typically sodium hydroxide.[1] This reaction is an exothermic acid-base reaction that yields this compound and water as products.[1]

Chemical Reaction and Stoichiometry

The synthesis of this compound from adipic acid and sodium hydroxide is a classic acid-base neutralization reaction. Adipic acid, a dicarboxylic acid, reacts with two equivalents of sodium hydroxide to form dithis compound and water.

Reaction Equation:

C₆H₁₀O₄ (Adipic Acid) + 2 NaOH (Sodium Hydroxide) → Na₂C₆H₈O₄ (this compound) + 2 H₂O (Water)[1]

The stoichiometry of this reaction is crucial for achieving a high yield and purity of the final product. A 1:2 molar ratio of adipic acid to sodium hydroxide is required for the complete neutralization of both carboxylic acid groups.[4]

Diagram of the Chemical Reaction Pathway

Caption: Neutralization reaction of adipic acid with sodium hydroxide.

Experimental Protocols

General Protocol for this compound Synthesis from Adipic Acid

This protocol is a generalized procedure based on the principles of acid-base neutralization.

Materials:

-

Adipic Acid (C₆H₁₀O₄)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating plate

-

Büchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Dissolution of Reactants:

-

Accurately weigh a molar equivalent of adipic acid and dissolve it in a minimal amount of deionized water with gentle heating and stirring.

-

In a separate beaker, prepare a solution of sodium hydroxide by dissolving two molar equivalents in deionized water. Caution: The dissolution of NaOH is exothermic.

-

-

Neutralization Reaction:

-

Slowly add the sodium hydroxide solution to the adipic acid solution while stirring continuously. The reaction is exothermic, and the temperature of the mixture will increase.[5]

-

Monitor the pH of the reaction mixture. The addition of sodium hydroxide should continue until a neutral pH (approximately 7) is reached.

-

-

Isolation of this compound:

-

Once the reaction is complete, the resulting solution contains dissolved this compound.

-

The product can be isolated by evaporating the water, which will leave the crude this compound as a solid.

-

-

Purification by Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot solvent. A mixture of ethanol and water is often effective for recrystallizing salts.[6]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[7]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[8]

-

Dry the purified this compound crystals in a drying oven at an appropriate temperature.

-

Cited Experimental Protocol for Dithis compound from Dimethyl Adipate

This protocol describes the synthesis of dithis compound starting from dimethyl adipate.

Procedure Details:

-

17.4 grams (0.1 mole) of dimethyl adipate are dissolved in 100 mL of acetonitrile and heated to 70°C.[9]

-

8.2 grams (0.2 mole) of sodium hydroxide dissolved in 6.0 g of water are added to the reaction mixture.[9]

-

The reaction mixture is stirred at reflux temperature for 18 hours.[9]

-

The resulting solution is filtered while hot.[9]

-

The collected solids are air-dried to yield dithis compound as the reaction product.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Na₂C₆H₈O₄ | [1] |

| Molar Mass | 190.106 g/mol | [1] |

| Appearance | Solid white to off-white powder or crystals | [1][2] |

| Solubility in Water | Approximately 50 g/100 mL at 20 °C | [2] |

| Melting Point | Decomposes | |

| Density | 1.3504 g/cm³ | [10] |

Table 2: Purity and Yield (Illustrative)

| Parameter | Value | Method of Determination | Reference(s) |

| Purity | >98.0% (GC) | Gas Chromatography | |

| Yield | High | Gravimetric Analysis |

Note: Specific yield and purity data for the direct synthesis from adipic acid were not available in the searched literature. The values presented are typical for well-executed laboratory syntheses.

Mandatory Visualization

Diagram of the Experimental Workflow

Caption: A typical workflow for the synthesis and purification of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylate anion. The broad O-H stretching band of the carboxylic acid in adipic acid (around 3000 cm⁻¹) should be absent in the product spectrum. The sharp C=O stretching band of the carboxylic acid (around 1700 cm⁻¹) will be replaced by a strong, broad absorption band for the asymmetric stretching of the carboxylate anion (COO⁻) typically in the region of 1550-1610 cm⁻¹. A weaker symmetric stretching band for the carboxylate group is also expected around 1400-1450 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the carbon-hydrogen framework of the adipate molecule.

-

¹H NMR: The proton NMR spectrum of this compound in D₂O would be expected to show two multiplets corresponding to the two sets of non-equivalent methylene protons in the adipate backbone.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylate carbon and the methylene carbons.

Purity and Yield Determination

The purity of the synthesized this compound can be assessed by techniques such as titration or chromatography.[11] The yield is determined by weighing the final, dried product and comparing it to the theoretical yield calculated from the stoichiometry of the reaction.

Conclusion

The synthesis of this compound from adipic acid and sodium hydroxide is a straightforward and efficient neutralization reaction. By carefully controlling the stoichiometry and purification process, a high-purity product can be obtained. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this versatile compound. The provided visualizations offer a clear and concise representation of the chemical transformation and the experimental workflow, aiding in the practical application of this synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 7486-38-6 [smolecule.com]

- 3. E356 (this compound) - Ataman Kimya [atamanchemicals.com]

- 4. Dithis compound | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

molecular structure and formula of sodium adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of sodium adipate. It includes detailed experimental protocols for its synthesis and analysis, alongside a summary of its key quantitative data. This document is intended to serve as a valuable resource for professionals in research, science, and drug development.

Introduction

This compound, the sodium salt of adipic acid, is a dicarboxylic acid salt with the chemical formula Na₂C₆H₈O₄.[1][2] It is also known by its IUPAC name, disodium hexanedioate.[3] This compound is widely utilized across various industries, including food, pharmaceuticals, and polymer science. In the food industry, it is recognized as a food additive with the E number E356, where it functions as a buffering agent and acidity regulator.[2][3] Its ability to maintain a stable pH makes it a crucial ingredient in many processed foods.[4]

For drug development professionals, this compound presents significant interest due to its application in drug delivery systems. It has been incorporated into polymeric coatings of hydrophilic monolithic systems to modulate the intragel pH, which can lead to a zero-order release of hydrophilic drugs.[3] Furthermore, its dicarboxylate nature makes it an excellent ligand in the formation of metal-organic frameworks (MOFs).[4]

Molecular Structure and Formula

The chemical formula for this compound is C₆H₈Na₂O₄.[5] Its structure consists of a six-carbon aliphatic chain with carboxylate groups at both ends, each associated with a sodium ion.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a white, odorless crystalline powder.[6][7] It is readily soluble in water.[6] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Na₂O₄ | [5] |

| Molar Mass | 190.10 g/mol | [7][8] |

| Appearance | White crystalline powder | [6][7] |

| Melting Point | Decomposes at 440 °C | [5] |

| Solubility in Water | Soluble | [5] |

| CAS Number | 7486-38-6 | [8] |

| E Number | E356 | [2] |

Experimental Protocols

Synthesis of this compound

4.1.1. Neutralization of Adipic Acid with Sodium Hydroxide

This method involves a direct acid-base neutralization reaction.[4]

-

Materials: Adipic acid (C₆H₁₀O₄), Sodium hydroxide (NaOH), Deionized water.

-

Procedure:

-

Dissolve a known quantity of adipic acid in deionized water.

-

Slowly add a stoichiometric amount of sodium hydroxide solution to the adipic acid solution while continuously monitoring the pH.

-

The reaction is considered complete when a neutral pH is achieved.

-

Evaporate the water from the resulting solution to obtain solid this compound.[4]

-

4.1.2. Saponification of Dimethyl Adipate

This method involves the hydrolysis of an ester.[4]

-

Materials: Dimethyl adipate, Sodium hydroxide (NaOH), Acetonitrile, Water.

-

Procedure:

-

Dissolve dimethyl adipate in acetonitrile and heat the solution.

-

Add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Reflux the mixture for several hours.

-

Filter the resulting solution while it is still hot.

-

Collect and dry the solid this compound.[4]

-

Analytical Methods for Quality Control

4.2.1. Purity Determination by Titration

This is a classical method for determining the purity of this compound.

-

Principle: The assay of the sodium salt of a weak acid can be determined by titration with a strong acid in a non-aqueous solvent.

-

Procedure:

-

Dissolve an accurately weighed sample of this compound in glacial acetic acid.

-

Titrate the solution with a standardized solution of perchloric acid in dioxane.

-

Determine the endpoint potentiometrically.

-

4.2.2. Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are modern techniques for the quantitative analysis of adipates.[1]

-

HPLC Method:

-

Principle: Separation of the analyte based on its affinity to the stationary and mobile phases.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (typically around 210 nm).

-

-

Procedure: Prepare standard solutions of this compound of known concentrations to create a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

-

4.2.3. Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the identity and structure of the synthesized this compound.

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound will show a characteristic strong absorption band for the carboxylate (COO⁻) group, typically in the region of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch of the acid (around 1700 cm⁻¹) confirms the formation of the salt.[7]

-

-

¹H NMR Spectroscopy:

-

In D₂O, the ¹H NMR spectrum of this compound typically shows two multiplets. The protons on the carbons alpha to the carboxylate groups (CH₂) appear around δ 2.2 ppm, and the protons on the beta carbons (CH₂) appear around δ 1.5-1.6 ppm.[9]

-

Applications in Research and Drug Development

This compound's role as a buffering agent is pivotal in pharmaceutical formulations, where maintaining a specific pH is critical for drug stability and efficacy.[6][10] Its use in controlled-release drug delivery systems is an area of active research. By incorporating this compound into polymer matrices, researchers can achieve a pH-independent release profile for weakly acidic and basic drugs.[3] This is particularly advantageous for oral dosage forms that must traverse the varying pH environments of the gastrointestinal tract.

Furthermore, the adipate dianion can act as a linker in the synthesis of metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including gas storage, catalysis, and as carriers for drug delivery. The ability to form stable frameworks with various metal ions makes this compound a versatile building block for materials scientists.[4]

Below is a diagram illustrating the logical workflow for the quality control of synthesized this compound.

Caption: Quality control workflow for this compound.

References

- 1. This compound | 7486-38-6 | Benchchem [benchchem.com]

- 2. mtroyal.com.tr [mtroyal.com.tr]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound [chemister.ru]

- 6. E356 (this compound) - Ataman Kimya [atamanchemicals.com]

- 7. Dithis compound | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. ADIPIC ACID DISODIUM SALT(7486-38-6) 1H NMR spectrum [chemicalbook.com]

- 10. This compound Market Size & Industry Share [reanin.com]

A Technical Guide to Sodium Adipate for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium adipate, detailing its chemical identity, physicochemical properties, and its applications in pharmaceutical formulations, particularly in controlled-release drug delivery systems. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development.

Chemical Identification

This compound is the sodium salt of adipic acid.[1][2]

| Identifier | Value |

| Preferred IUPAC Name | Disodium hexanedioate[1][2] |

| Other Names | Dithis compound, Adipic acid, disodium salt, Hexanedioic acid, disodium salt[2][3] |

| CAS Number | 7486-38-6[1][4][5] |

| Chemical Formula | C₆H₈Na₂O₄[1][4][5] |

| E Number | E356[1][2] |

Physicochemical Properties

This compound is a white to off-white, odorless, crystalline powder or granule.[4][6] It is readily soluble in water.[5][6]

| Property | Value | Reference |

| Molecular Weight | 190.10 g/mol | [4][7][8] |

| Appearance | Solid white to off-white powder or crystals | [4] |

| Solubility | Approximately 50 g/100 mL in water at 20 °C | [7] |

| Decomposition Temperature | 440 °C | [5] |

Applications in Drug Delivery

This compound and its acidic form, adipic acid, are utilized as pharmaceutical excipients to modulate drug release profiles.[2][9] Its primary functions in controlled-release formulations are as a pH-modulating agent and a pore-former in insoluble matrices.[2]

-

pH Modulation for pH-Independent Release: For drugs with pH-dependent solubility, this compound can create a stable pH microenvironment within a dosage form, ensuring consistent drug dissolution and release as it moves through the gastrointestinal tract.[2] This is particularly beneficial for weakly acidic or basic drugs.[2]

-

Pore Formation in Hydrophobic Matrices: In formulations using insoluble polymers, this compound, being water-soluble, dissolves in gastrointestinal fluids. This process creates a network of pores within the matrix, increasing the surface area for drug dissolution and providing diffusion pathways, thereby controlling the drug release rate.[2]

The following diagram illustrates the dual mechanisms by which this compound can modulate drug release in a controlled-release matrix tablet.

Experimental Protocols

Synthesis of this compound

A common method for preparing this compound is through the reaction of adipic acid with sodium hydroxide.[3] A detailed laboratory-scale synthesis protocol is provided below.[1]

Materials:

-

Dimethyl adipate (0.1 mole, 17.4 g)

-

Acetonitrile (100 mL)

-

Sodium hydroxide (0.2 mole, 8.2 g)

-

Deionized water (6.0 g)

Equipment:

-

Reaction flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve 17.4 g of dimethyl adipate in 100 mL of acetonitrile in the reaction flask and heat the mixture to 70 °C.

-

Prepare a solution of 8.2 g of sodium hydroxide in 6.0 g of water.

-

Add the sodium hydroxide solution to the reaction mixture.

-

Stir the reaction mixture at reflux temperature for 18 hours.

-

Filter the resulting solution while hot.

-

Air dry the collected solids to yield dithis compound.

Formulation of Controlled-Release Matrix Tablets

The following protocol outlines the preparation of controlled-release matrix tablets using monothis compound as a functional excipient to modulate drug release. The principles described are also applicable to dithis compound.[2]

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Monothis compound (pH modifier/pore-former)

-

Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)

-

Microcrystalline Cellulose (MCC PH101) (Filler/Binder)

-

Polyvinylpyrrolidone (PVP K30) (Binder)

-

Magnesium Stearate (Lubricant)

-

Isopropyl Alcohol (Granulating fluid)

Equipment:

-

Electronic weighing balance

-

Sieves (e.g., 20, 60 mesh)

-

Blender or high-shear granulator

-

Tray dryer or fluid bed dryer

-

Tablet compression machine

-

Hardness tester, friability tester, thickness gauge

-

Dissolution testing apparatus

Table of Formulation Compositions:

| Ingredient | Formulation 1 (%) | Formulation 2 (%) | Formulation 3 (%) |

| API | 30 | 30 | 30 |

| Monothis compound | 5 | 10 | 20 |

| HPMC K100M | 30 | 30 | 30 |

| MCC PH101 | 33 | 28 | 18 |

| PVP K30 | 1 | 1 | 1 |

| Magnesium Stearate | 1 | 1 | 1 |

| Total | 100 | 100 | 100 |

Manufacturing Procedure:

-

Weighing: Accurately weigh all the ingredients as per the formulation table.

-

Dry Mixing: Sift the API, monothis compound, HPMC, and MCC through a 20-mesh sieve. Mix the sifted powders in a blender for 15 minutes to ensure uniformity.

-

Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add this binder solution to the powder blend while mixing to form a coherent mass suitable for granulation.

-

Wet Screening: Pass the wet mass through a 20-mesh sieve to produce granules.

-

Drying: Dry the granules in a tray dryer at 50°C until the loss on drying (LOD) is less than 2%.

-

Dry Screening: Pass the dried granules through a 60-mesh sieve.

-

Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.

-

Compression: Compress the final blend into tablets using a rotary tablet press to achieve the target weight and hardness.

The following diagram provides a visual representation of the experimental workflow for the formulation and evaluation of controlled-release tablets.

Conclusion

This compound is a versatile excipient with significant potential in the development of controlled-release oral dosage forms. Its dual functionality as a pH modifier and a pore-forming agent allows for the formulation of sophisticated drug delivery systems that can achieve pH-independent and zero-order release kinetics. The experimental protocols provided in this guide offer a framework for the synthesis of this compound and its incorporation into matrix tablets, enabling researchers to explore its utility in their specific drug development projects.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound or Dithis compound Manufacturers, SDS [mubychem.com]

- 5. This compound [chemister.ru]

- 6. E356 (this compound) - Ataman Kimya [atamanchemicals.com]

- 7. Dithis compound | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Solubility of Sodium Adipate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium adipate (disodium hexanedioate), a compound of interest in various industrial and pharmaceutical applications. This document details its solubility in aqueous and organic media, presents experimental protocols for solubility determination, and offers visualizations to clarify experimental workflows.

Core Concepts in Solubility

This compound (Na₂C₆H₈O₄) is the sodium salt of adipic acid, a dicarboxylic acid. Its solubility is primarily dictated by its ionic nature and the polarity of the solvent. As an organic salt, it is generally highly soluble in polar solvents like water, where the polar water molecules can effectively solvate the sodium cations (Na⁺) and adipate anions (C₆H₈O₄²⁻). The solubility in water is also temperature-dependent, typically increasing with a rise in temperature. In contrast, its solubility is expected to be limited in non-polar organic solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative data on the solubility of this compound.

Table 1: Solubility of this compound in Water at Various Temperatures

The following data is derived from the work of M. Z. H. Rozaini and P. Brimblecombe (2009), "The solubility measurements of sodium dicarboxylate salts; sodium oxalate, malonate, succinate, glutarate, and adipate in water from T = (279.15 to 358.15) K". The original data in molality (mol/kg of water) has been converted to grams of this compound per 100 grams of water ( g/100 g H₂O) for ease of use. The molar mass of this compound is 190.10 g/mol .

| Temperature (°C) | Temperature (K) | Molality (mol/kg H₂O) | Solubility ( g/100 g H₂O) |

| 6.0 | 279.15 | 2.95 | 56.08 |

| 12.0 | 285.15 | 3.15 | 59.88 |

| 20.0 | 293.15 | 3.40 | 64.63 |

| 25.0 | 298.15 | 3.52 | 66.92 |

| 30.0 | 303.15 | 3.70 | 70.34 |

| 38.0 | 311.15 | 4.00 | 76.04 |

| 45.0 | 318.15 | 4.25 | 80.80 |

| 52.0 | 325.15 | 4.50 | 85.55 |

| 60.0 | 333.15 | 4.80 | 91.25 |

| 68.0 | 341.15 | 5.15 | 97.90 |

| 75.0 | 348.15 | 5.45 | 103.61 |

| 85.0 | 358.15 | 5.90 | 112.16 |

Note: Another source states the solubility as approximately 50 g/100 ml of water at 20 °C.[1][2]

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Methanol | CH₃OH | Limited solubility.[1] |

| Ethanol | C₂H₅OH | Limited solubility.[1] |

| Acetone | C₃H₆O | Soluble. Crude this compound crystals can be purified by dissolving them in acetone. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal equilibrium (shake-flask) method followed by gravimetric analysis. This method is suitable for determining solubility in both water and organic solvents.

I. Materials and Equipment

-

This compound (analytical grade, purity ≥99%)

-

Solvent (e.g., deionized water, methanol, ethanol, acetone)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap glass vials or flasks

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or weighing bottles

-

Drying oven

-

Desiccator

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of screw-cap vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter (also at the experimental temperature) into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 105-110 °C for water).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is repeated until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0005 g).

-

Record the final constant weight of the evaporation dish with the dried this compound residue.

-

III. Data Calculation

-

Mass of the saturated solution:

-

Mass of dish with solution - Mass of empty dish

-

-

Mass of the dissolved this compound:

-

Mass of dish with dried residue - Mass of empty dish

-

-

Mass of the solvent:

-

Mass of the saturated solution - Mass of the dissolved this compound

-

-

Solubility (in g/100 g of solvent):

-

(Mass of the dissolved this compound / Mass of the solvent) x 100

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Thermal Decomposition of Sodium Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium adipate, a compound of interest in various industrial applications, including as a polymer additive and in drug formulations. This document details its thermal stability, decomposition products, and the methodologies used for its characterization.

Thermal Decomposition Temperature of this compound

This compound exhibits notable thermal stability. The decomposition temperature has been reported to be 440 °C [1]. At elevated temperatures, this compound undergoes decomposition, yielding a variety of smaller molecules.

Quantitative Data Summary

For clarity and comparative analysis, the key quantitative data regarding the thermal properties of this compound are summarized in the table below.

| Property | Value | Analytical Method | Reference |

| Decomposition Temperature | 440 °C | Not Specified | [1] |

| Melting Point | >300 °C | Not Specified | [2] |

Experimental Protocols for Thermal Analysis

The thermal decomposition of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information regarding the material's thermal stability, decomposition kinetics, and energetic changes associated with heating.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and studying the kinetics of the decomposition process.

Typical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is determined from this curve, often using the intersection of the baseline and the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Typical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other inert pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The measurement is typically performed under an inert nitrogen or argon atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that encompasses the thermal events of interest.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The peak temperature and the area under the peak (enthalpy change) are determined.

Thermal Decomposition Pathway

At elevated temperatures, this compound is known to decompose into various products, including carbon dioxide, water, and sodium carbonate[3]. The thermal decomposition of sodium carboxylates, in general, can be a complex process that may proceed through different mechanisms, including anionic or free-radical pathways. For dicarboxylic acid salts like this compound, the decomposition can lead to the formation of cyclic ketones.

While a detailed, universally agreed-upon mechanism for the thermal decomposition of this compound is not extensively documented in the readily available literature, a plausible pathway can be proposed based on the known reactions of other dicarboxylic acid salts. The decomposition likely proceeds via an intramolecular cyclization and decarboxylation process.

Experimental Workflow for Thermal Analysis

The characterization of the thermal decomposition of this compound typically follows a structured experimental workflow, integrating multiple analytical techniques to gain a comprehensive understanding.

References

Sodium Adipate: A Technical Guide to Crystal Structure and Morphology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium adipate (Na₂C₆H₈O₄), the disodium salt of adipic acid, is a compound with diverse applications, including its use as a food additive (E356) for acidity regulation and as a component in polymer formulations.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of its solid-state properties, specifically its crystal structure and morphology, is crucial for controlling its functionality and performance. This technical guide provides a comprehensive overview of the available data on the crystal structure and morphology of this compound, along with detailed experimental protocols for its characterization.

Crystal Structure

Table 1: Crystallographic Data for Sodium Hydrogen Adipate-Adipic Acid (2/1) Dihydrate at 295 K [1][3]

| Crystallographic Parameter | Value |

| Molecular Formula | [Na₂(C₆H₉O₄)₂(C₆H₁₀O₄)]·2H₂O |

| Molecular Weight | 518.4 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 9.378(2) Å |

| b | 13.379(5) Å |

| c | 10.247(3) Å |

| β | 95.93(3)° |

| Volume | 1278.8(7) ų |

Crystal Morphology

The typical morphology of this compound is described as a white to off-white crystalline powder or colorless crystals.[1][2][4] However, specific quantitative data on the crystal habit (e.g., needles, plates, prisms), aspect ratio, and size distribution of pure this compound are not extensively detailed in the available literature. The morphology of crystalline materials is significantly influenced by the conditions of crystallization, such as the choice of solvent, temperature, and the presence of impurities.[5][6]

Experimental Protocols

Synthesis and Recrystallization

A common method for the synthesis of this compound is the neutralization of adipic acid with a stoichiometric amount of sodium hydroxide or sodium carbonate in an aqueous solution.[1] An alternative method involves the saponification of dimethyl adipate.[7]

Table 2: Protocol for Recrystallization of this compound

| Step | Procedure |

| 1. Dissolution | Dissolve the crude this compound in boiling deionized water at a weight-to-volume ratio of 1:5. |

| 2. Decolorization | Add a small amount of activated charcoal to the hot solution and maintain boiling for a few minutes to remove colored impurities. |

| 3. Hot Filtration | Filter the hot solution through a pre-heated funnel with filter paper to remove the activated charcoal and any insoluble impurities. |

| 4. Crystallization | Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (or to 4°C) to induce crystallization. |

| 5. Isolation | Collect the crystals by vacuum filtration using a Büchner funnel. |

| 6. Washing | Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities. |

| 7. Drying | Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature. |

Characterization

The primary techniques for characterizing the crystal structure and morphology of this compound are X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM).[1]

Table 3: General Protocol for Powder X-ray Diffraction (PXRD) Analysis

| Step | Procedure |

| 1. Sample Preparation | Grind the this compound crystals into a fine, homogeneous powder using a mortar and pestle to minimize preferred orientation.[8] |

| 2. Sample Mounting | Pack the powdered sample into a sample holder, ensuring a flat and level surface. Common holders include zero-background silicon holders or standard aluminum frames.[9] |

| 3. Instrument Setup | Place the sample holder in the diffractometer. Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, scan range (2θ), step size, and scan speed. A typical scan range for initial characterization is 5° to 50° 2θ.[9] |

| 4. Data Collection | Initiate the XRD scan to collect the diffraction pattern. |

| 5. Data Analysis | Analyze the resulting diffractogram to identify the peak positions (2θ) and their relative intensities. This data can be used for phase identification by comparison with a powder diffraction database, and for the determination of lattice parameters.[10][11] |

Table 4: General Protocol for Scanning Electron Microscopy (SEM) Analysis

| Step | Procedure |

| 1. Sample Mounting | Mount a small, representative sample of the this compound crystals onto an aluminum SEM stub using double-sided conductive carbon tape.[12] |

| 2. Sputter Coating | For non-conductive samples, apply a thin layer of a conductive material (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging effects under the electron beam.[13] |

| 3. Imaging | Introduce the coated stub into the SEM chamber. Set the desired accelerating voltage and working distance. Acquire images at various magnifications to observe the overall crystal habit, surface features, and size distribution.[14][15] |

Characterization Workflow

The logical flow for the comprehensive characterization of this compound crystals, from synthesis to detailed analysis, can be visualized as follows:

References

- 1. This compound | 7486-38-6 | Benchchem [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Structure of the adipate complex [Na2(C6H9O4)2(C6H10O4)].2H2O from neutron diffraction at 220 and 295 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dithis compound | C6H8Na2O4 | CID 24073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. ijbpas.com [ijbpas.com]

- 9. www2.latech.edu [www2.latech.edu]

- 10. icdd.com [icdd.com]

- 11. tricliniclabs.com [tricliniclabs.com]

- 12. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]

- 13. bitesizebio.com [bitesizebio.com]

- 14. eoillc.com [eoillc.com]

- 15. atascientific.com.au [atascientific.com.au]

A Technical Guide to the Natural Occurrence and Synthesis of Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid (hexanedioic acid), a six-carbon dicarboxylic acid, is a critical industrial chemical primarily utilized as a monomer in the production of nylon 6,6 and polyurethanes. With a global market valued in the billions of dollars, the synthesis of adipic acid is a cornerstone of the modern polymer industry. Historically, its production has been dominated by petrochemical-based processes. However, growing environmental concerns, particularly regarding the emission of greenhouse gases like nitrous oxide (N₂O) from conventional methods, have catalyzed intensive research into sustainable and bio-based synthesis routes.[1] This technical guide provides an in-depth exploration of the natural occurrence of adipic acid and a comparative analysis of its primary synthetic sources, from traditional chemical processes to advanced biocatalytic and fermentative pathways.

Part 1: Natural Occurrence of Adipic Acid

Adipic acid is relatively rare in nature and is not found in high concentrations.[2] Its presence has been identified in some plant species, most notably in beets (Beta vulgaris) and sugarcane (Saccharum officinarum).[2] However, it exists as a minor component among a profile of other organic acids and is not an economically viable source for commercial extraction. The low natural abundance means that virtually all adipic acid used commercially is manufactured.[2]

Quantitative Data on Natural Occurrence

Quantitative data specifying the exact concentration of adipic acid in plant tissues is scarce in publicly available literature, underscoring its status as a trace component. Research on the organic acid profiles of beets often highlights more abundant acids such as succinic, malic, and citric acid, with adipic acid often not being quantified.

| Natural Source | Part | Reported Concentration | Viability for Commercial Extraction |

| Beet (Beta vulgaris) | Root | Trace amounts; not typically quantified as a major organic acid. | Not Viable |

| Sugarcane (Saccharum officinarum) | Juice/Stalk | Trace amounts; not a primary component. | Not Viable |

Part 2: Sources and Methods for Synthesis

The vast majority of adipic acid is produced through chemical synthesis. This section details the conventional petrochemical route and the emerging, more sustainable bio-based alternatives.

Petrochemical Synthesis: The Cyclohexane Oxidation Route

The dominant industrial method for producing adipic acid for over 70 years has been the multi-step oxidation of cyclohexane, which is derived from petroleum.[2] This process is highly optimized for yield but faces scrutiny due to its reliance on fossil fuels and the production of N₂O, a potent greenhouse gas.[1]

The process can be summarized in two major stages:

-

Cyclohexane Oxidation to KA Oil: Cyclohexane is first oxidized with air in the presence of a cobalt or manganese catalyst to produce a mixture of cyclohexanol and cyclohexanone. This mixture is commonly referred to as "KA oil" (Ketone-Alcohol oil).[3]

-

KA Oil Oxidation to Adipic Acid: The KA oil is then oxidized using an excess of concentrated nitric acid with a copper and vanadium catalyst.[1] This step opens the cyclohexane ring to form adipic acid, which is then purified through crystallization. This oxidation step is the primary source of N₂O emissions.[1]

Bio-Based Synthesis Routes

Driven by the need for sustainability, significant research has focused on producing adipic acid from renewable feedstocks, primarily glucose derived from biomass like corn, sugarcane, or cellulose.[2] These methods can be broadly categorized into chemo-catalytic and biocatalytic (fermentative) pathways.

A promising green route involves a two-step chemical conversion of glucose.[2][4]

-

Oxidation of Glucose to Glucaric Acid: Glucose is first oxidized to D-glucaric acid. This can be achieved using various catalysts, including platinum nanoparticles on carbon nanotubes (Pt/CNT), which have shown high yields.[2]

-

Hydrodeoxygenation (HDO) of Glucaric Acid: The four hydroxyl groups of glucaric acid are then removed in a hydrodeoxygenation (DODH) reaction to yield adipic acid.[2] A highly efficient bifunctional catalyst, such as palladium and rhenium oxide on activated carbon (Pd-ReOₓ/AC), is used for this step, which operates under high-pressure hydrogen.[2][5]

Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, has enabled the direct biosynthesis of adipic acid or its immediate precursors from simple sugars.

A) Pathway via Muconic Acid: This is one of the most studied biological routes. Genetically engineered microbes are programmed to convert glucose into cis,cis-muconic acid via the shikimate pathway. The muconic acid is secreted into the fermentation broth, recovered, and then catalytically hydrogenated (typically using a Pd/C or Pt/C catalyst) to adipic acid.[6]

B) Pathway via Reverse β-Oxidation: A more direct biosynthetic route involves designing a non-natural pathway in E. coli that is inspired by the reversal of the fatty acid degradation (β-oxidation) pathway.[7][8] This pathway starts with the condensation of two central metabolites, acetyl-CoA and succinyl-CoA, to form a C6 backbone. A series of subsequent enzymatic reduction, dehydration, and hydrogenation steps, concluded by the cleavage of the thioester bond, yields adipic acid directly.[7][8] This approach has achieved some of the highest reported titers for bio-adipic acid.[7]

Data Presentation: Comparison of Synthesis Routes

The following tables summarize quantitative data for the different adipic acid synthesis routes.

Table 1: Performance of Petrochemical Synthesis Route

| Parameter | Value | Conditions |

| Starting Material | Cyclohexane | Petroleum-derived |

| Key Intermediates | Cyclohexanone, Cyclohexanol (KA Oil) | - |

| Final Oxidation Step | Nitric Acid (50-60%), Cu/V Catalyst | Temp: 50-70 °C, Pressure: 8-10 bar |

| Overall Yield | 94-96% | Highly optimized industrial process[3] |

| Key Byproduct | Nitrous Oxide (N₂O) | Significant greenhouse gas emission |

Table 2: Performance of Bio-Based Synthesis Routes

| Pathway | Starting Material | Organism/Catalyst | Titer / Yield | Key Conditions |

| Chemo-catalytic | ||||

| via Glucaric Acid | Glucose | 1. Pt/CNT | 1. 82% Yield (Glucaric Acid) | 1. Oxidation |

| 2. Pd-ReOₓ/AC | 2. 99% Yield (Adipic Acid)[2] | 2. HDO, High Pressure H₂ | ||

| Biocatalytic | ||||

| via Muconic Acid | Glucose | Engineered E. coli | 11.2 g/L (Adipic Acid) | Shaking-flask test[6] |

| Reverse β-Oxidation | Glucose | Engineered E. coli | 22.3 g/L | 72h fed-batch fermentation |

| Reverse β-Oxidation | Glycerol | Engineered E. coli | 68.0 g/L | Fed-batch fermentation[7] |

Part 3: Experimental Protocols

This section provides representative methodologies for the extraction, synthesis, and analysis of adipic acid. These are intended as instructional templates and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Protocol 1: Extraction and Quantification of Organic Acids from Beetroot

This protocol provides a general method for extracting and analyzing organic acids, including adipic acid, from a plant matrix.

1. Materials and Equipment:

-

Fresh beetroot sample

-

Blender or homogenizer

-

Methanol (50% aqueous solution)

-

Centrifuge and centrifuge tubes

-

0.45 µm syringe filters

-

HPLC system with UV detector

-

C18 HPLC column

-

Mobile Phase: 0.01 M Phosphoric Acid in water with 3-5% acetonitrile

-

Adipic acid analytical standard

2. Extraction Procedure:

-

Wash and peel a fresh beetroot. Dice approximately 20 g of the root tissue.

-

Homogenize the diced beetroot in 250 mL of 50% aqueous methanol for 2-3 minutes.

-

Transfer the homogenate to centrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 4 °C.

-

Carefully decant the supernatant into a clean flask.

-

Filter an aliquot of the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

-

Equilibrate the HPLC system and C18 column with the mobile phase at a flow rate of 1.0 mL/min.

-

Set the UV detector to 210 nm.

-

Prepare a calibration curve by injecting known concentrations of the adipic acid standard (e.g., 10, 50, 100, 200 mg/L).

-

Inject 20 µL of the filtered beetroot extract onto the column.

-

Identify the adipic acid peak by comparing the retention time with the standard.

-

Quantify the concentration based on the peak area and the calibration curve.

Protocol 2: Laboratory Synthesis of Adipic Acid from Cyclohexanol

This protocol is adapted from a microscale laboratory procedure for the nitric acid oxidation of cyclohexanol. Caution: This reaction must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including splash-proof goggles, gloves, and a lab coat. Nitric acid is highly corrosive and the reaction produces toxic nitrogen oxide gases.

1. Materials and Equipment:

-

Cyclohexanol

-

Concentrated Nitric Acid (~5 M)

-

Test tube or small round-bottom flask

-

Water bath and hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Melting point apparatus

2. Synthesis Procedure:

-

Set up a water bath on a hot plate within a fume hood and heat to 80–90 °C.

-

Add 1 mL of ~5 M nitric acid to a test tube.

-

Carefully add 6 drops (approx. 0.2 mL) of cyclohexanol to the nitric acid in the test tube.

-

Place the test tube in the hot water bath. Observe for bubbling and the formation of brown gas (NO₂).

-

Allow the reaction to proceed for 10-15 minutes.

-

Carefully remove the test tube from the hot water bath and allow it to cool to room temperature.

-

Place the test tube in an ice bath to induce crystallization of the adipic acid product. White crystals should form.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount (2-3 mL) of ice-cold deionized water to remove residual acid.

-

Allow the crystals to air dry completely.

-

Characterize the product by measuring its melting point (literature value: 152 °C).

Protocol 3: Representative Fed-Batch Fermentation for Adipic Acid Production

This protocol outlines a general two-stage fed-batch fermentation process using an engineered E. coli strain designed for adipic acid production.

1. Materials and Equipment:

-

Engineered E. coli strain (e.g., carrying plasmids for the reverse β-oxidation pathway)

-

5-L stirred-tank bioreactor with controls for pH, temperature, and dissolved oxygen (DO)

-

Seed culture medium (e.g., LB broth with appropriate antibiotics)

-

Batch fermentation medium (defined mineral medium with glucose, nitrogen source, phosphate, trace metals)

-

Feed solution (concentrated glucose solution, e.g., 500 g/L)

-

pH control agent (e.g., 5 M NaOH or 25% NH₄OH)

-

Inducer (if required, e.g., IPTG)

2. Fermentation Procedure:

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 50 mL of seed medium. Grow overnight at 37 °C with shaking at 220 rpm.

-

Bioreactor Setup: Prepare the 5-L bioreactor containing 3 L of batch fermentation medium. Autoclave and allow to cool.

-

Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial optical density (OD₆₀₀) of ~0.1.

-

Growth Phase (Batch):

-

Set the temperature to 37 °C.

-

Maintain pH at 7.0 by automatic addition of the pH control agent.

-

Maintain dissolved oxygen (DO) above 20% by controlling agitation (e.g., 300-800 rpm) and aeration rate.

-

Allow cells to grow until the initial glucose in the batch medium is nearly depleted, typically indicated by a sharp increase in DO.

-

-

Production Phase (Fed-Batch):

-

If the expression system is inducible, add the inducer (e.g., IPTG) to the culture. Optionally, lower the temperature to 30 °C to enhance protein folding and stability.

-

Begin feeding the concentrated glucose solution at a controlled rate to maintain a low residual glucose concentration (e.g., < 1 g/L). This prevents overflow metabolism and acetate formation.

-

Continue to control pH and DO as in the growth phase.

-

Continue the fed-batch cultivation for 48-72 hours.

-

-

Sampling and Analysis: Periodically draw samples from the bioreactor to measure cell density (OD₆₀₀), glucose concentration, and adipic acid concentration in the supernatant using HPLC (as described in Protocol 1).

Conclusion

Adipic acid remains an indispensable chemical for the polymer industry. While the conventional petrochemical synthesis route is efficient and well-established, its environmental footprint presents a significant challenge. The development of bio-based alternatives offers a clear path toward sustainability. Chemo-catalytic conversion of glucose provides a high-yield route that leverages renewable feedstocks. Concurrently, advances in metabolic engineering have enabled fermentative processes that achieve high product titers directly from simple sugars. Although challenges in scaling, catalyst stability, and downstream processing remain, these innovative pathways represent the future of adipic acid production, aligning a vital industrial process with the principles of green chemistry and a circular economy. Continued research and development in these areas are paramount for realizing commercially competitive and environmentally benign adipic acid synthesis.

References

- 1. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]

- 2. US9447012B2 - Synthetic process of adipic acid - Google Patents [patents.google.com]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. cara.berkeley.edu [cara.berkeley.edu]

- 5. (96a) Engineering Escherichia Coli for Adipic Acid Production | AIChE [proceedings.aiche.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [Metabolic engineering of Escherichia coli for adipic acid production] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites on the Sodium Adipate Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium adipate (Na₂C₆H₈O₄), the disodium salt of adipic acid, is a versatile molecule with significant applications in the pharmaceutical, polymer, and food industries. Its chemical functionality is primarily dictated by the two carboxylate groups, which serve as the principal reactive sites. This technical guide provides a comprehensive overview of the reactivity of these sites, detailing key chemical transformations such as esterification, amidation, and coordination complex formation. This document includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows to support researchers and drug development professionals in leveraging the unique chemical properties of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various scientific and industrial fields.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈Na₂O₄ | [2] |

| Molecular Weight | 190.106 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C | [1] |

| Solubility in Water | Highly soluble | [1][3] |

| Density | 1.3504 g/cm³ | [1] |

| Enthalpy of Solution | 15.70 kJ·mol⁻¹ at 298.15 K | [3] |

Synthesis of this compound

This compound is typically synthesized through straightforward acid-base neutralization or saponification reactions.

Neutralization of Adipic Acid

The most common method involves the neutralization of adipic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[4]

Reaction: C₆H₁₀O₄ + 2 NaOH → Na₂C₆H₈O₄ + 2 H₂O[4]

Saponification of Adipate Esters